molecular formula C13H20BrN B8699937 [(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine

[(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine

Cat. No. B8699937
M. Wt: 270.21 g/mol
InChI Key: RYVILFUKURZKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(4-Bromo-3-methylphenyl)methyl](3-methylbutyl)amine

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C13H20BrN/c1-10(2)6-7-15-9-12-4-5-13(14)11(3)8-12/h4-5,8,10,15H,6-7,9H2,1-3H3

InChI Key

RYVILFUKURZKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-3-methyl-benzaldehyde (2a: 10.20 g, 51.2 mmol) was dissolved in methanol (150 ml) before adding isoamyl amine (6.75 g, 77 mmol). After stirring overnight at room temperature, sodium borohydride (5.9 g, 154 mmol) was added. After stirring for 1 hour at room temperature, the reaction was quenched using concentrated (37%) hydrochloric acid and the volatiles were removed with a rotary evaporator under reduced pressure. The resulting residue was made basic with a 2 N aqueous sodium hydroxide solution and extracted twice with ethyl acetate. The combined organics were washed with a saturated aqueous sodium bicarbonate solution and dried over sodium sulfate, filtered and concentrated under reduced pressure to provide 13.7 g of the title compound (I-2b).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.